

# Intravenous Administration Protocol for Albuvirtide in Research Settings

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Albuvirtide |
| Cat. No.:      | B10815435   |

[Get Quote](#)

## Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Albuvirtide** is a long-acting synthetic peptide that functions as an HIV-1 fusion inhibitor. It is indicated for the treatment of HIV-1 infection in treatment-experienced patients with viral replication despite ongoing antiretroviral therapy.<sup>[1]</sup> **Albuvirtide** targets the gp41 protein of the HIV-1 virus, preventing the conformational changes necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry into host cells.<sup>[2]</sup> Its extended plasma half-life of 10 to 13 days allows for once-weekly intravenous administration, a significant advantage over other antiretroviral agents that require more frequent dosing.<sup>[3]</sup> These application notes provide a comprehensive overview of the intravenous administration protocol for **Albuvirtide** in a research setting, including detailed methodologies for preparation and administration, along with relevant pharmacokinetic data.

## Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of **Albuvirtide** following intravenous administration, as reported in clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of 320 mg Intravenous **Albuvirtide**

| Parameter                                                            | Value                                          | Reference           |
|----------------------------------------------------------------------|------------------------------------------------|---------------------|
| Cmax (Maximum Plasma Concentration)                                  | $61.9 \pm 5.6 \text{ mg/L}$                    | <a href="#">[1]</a> |
| AUC <sub>0-∞</sub> (Area Under the Curve from time zero to infinity) | $3012.6 \pm 373.0 \text{ mg} \cdot \text{h/L}$ | <a href="#">[1]</a> |
| Plasma Half-life (T <sub>½</sub> )                                   | 10 - 13 days                                   | <a href="#">[3]</a> |

Table 2: Steady-State Pharmacokinetic Parameters of 320 mg Intravenous **Albuvirtide** (Once Weekly)

| Parameter                             | Value                                          | Reference           |
|---------------------------------------|------------------------------------------------|---------------------|
| Cmax (Maximum Plasma Concentration)   | $57.0 \pm 7.9 \text{ mg/L}$                    | <a href="#">[1]</a> |
| Ctrough (Trough Plasma Concentration) | 6.9 mg/L                                       | <a href="#">[1]</a> |
| AUC (Area Under the Curve)            | $4946.3 \pm 407.1 \text{ mg} \cdot \text{h/L}$ | <a href="#">[4]</a> |

## Mechanism of Action: HIV-1 Fusion Inhibition

**Albuvirtide**'s mechanism of action is centered on the disruption of the HIV-1 viral fusion process. The virus's gp120 envelope glycoprotein binds to the CD4 receptor on the surface of a host T-cell, triggering a conformational change that exposes the gp41 protein. Gp41 then inserts its fusion peptide into the host cell membrane. **Albuvirtide** mimics a segment of the gp41 protein and binds to it, preventing the formation of a six-helix bundle structure that is critical for bringing the viral and cellular membranes together.[\[3\]](#) By inhibiting this fusion, **Albuvirtide** effectively blocks the entry of the viral genome into the host cell.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 2. What is Albuvirtide used for? [synapse.patsnap.com]
- 3. Albuvirtide Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 4. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- To cite this document: BenchChem. [Intravenous Administration Protocol for Albuvirtide in Research Settings]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10815435#intravenous-administration-protocol-for-albuvirtide-in-research-settings>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)